molecular formula C14H16O5 B12904245 1-(6-Ethoxy-4,7-dimethoxy-1-benzofuran-5-yl)ethan-1-one CAS No. 98362-17-5

1-(6-Ethoxy-4,7-dimethoxy-1-benzofuran-5-yl)ethan-1-one

Cat. No.: B12904245
CAS No.: 98362-17-5
M. Wt: 264.27 g/mol
InChI Key: FLDHKWYSKGISNO-UHFFFAOYSA-N
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Description

1-(6-Ethoxy-4,7-dimethoxybenzofuran-5-yl)ethanone is a chemical compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring

Preparation Methods

The synthesis of 1-(6-Ethoxy-4,7-dimethoxybenzofuran-5-yl)ethanone involves several steps. One common method includes the following steps:

    Starting Material: The synthesis begins with a suitable benzofuran precursor.

    Ethoxylation and Dimethoxylation: The precursor undergoes ethoxylation and dimethoxylation reactions to introduce the ethoxy and dimethoxy groups at the desired positions on the benzofuran ring.

    Acylation: The final step involves the acylation of the benzofuran derivative to introduce the ethanone group.

Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-(6-Ethoxy-4,7-dimethoxybenzofuran-5-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ethanone group to an alcohol.

    Substitution: The ethoxy and dimethoxy groups can undergo nucleophilic substitution reactions under appropriate conditions.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form larger, more complex molecules.

Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures .

Scientific Research Applications

1-(6-Ethoxy-4,7-dimethoxybenzofuran-5-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(6-Ethoxy-4,7-dimethoxybenzofuran-5-yl)ethanone depends on its interaction with molecular targets. For instance, if the compound exhibits enzyme inhibition, it may bind to the active site of the enzyme, blocking its activity. The ethoxy and dimethoxy groups can influence the compound’s binding affinity and specificity. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation .

Comparison with Similar Compounds

1-(6-Ethoxy-4,7-dimethoxybenzofuran-5-yl)ethanone can be compared with other benzofuran derivatives, such as:

    1-(6-Hydroxy-4,7-dimethoxybenzofuran-5-yl)ethanone: This compound has a hydroxy group instead of an ethoxy group, which may alter its chemical reactivity and biological activity.

    5,6-Dimethoxybenzofuran-3-one:

The uniqueness of 1-(6-Ethoxy-4,7-dimethoxybenzofuran-5-yl)ethanone lies in its specific substitution pattern, which can influence its reactivity, stability, and interaction with biological targets .

Properties

CAS No.

98362-17-5

Molecular Formula

C14H16O5

Molecular Weight

264.27 g/mol

IUPAC Name

1-(6-ethoxy-4,7-dimethoxy-1-benzofuran-5-yl)ethanone

InChI

InChI=1S/C14H16O5/c1-5-18-13-10(8(2)15)11(16-3)9-6-7-19-12(9)14(13)17-4/h6-7H,5H2,1-4H3

InChI Key

FLDHKWYSKGISNO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C2=C(C=CO2)C(=C1C(=O)C)OC)OC

Origin of Product

United States

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